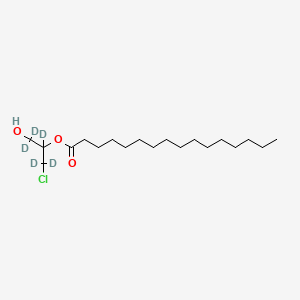

rac 2-Palmitoyl-3-chloropropanediol-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

rac 2-Palmitoyl-3-chloropropanediol-d5: is a synthetic compound that belongs to the class of chloropropanediol esters. It is a deuterated analog of 2-palmitoyl-3-chloropropanediol, where five hydrogen atoms are replaced by deuterium. This compound is primarily used as a reference standard in analytical chemistry and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac 2-Palmitoyl-3-chloropropanediol-d5 typically involves the esterification of 3-chloropropane-1,2-diol-d5 with palmitic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then subjected to rigorous purification processes to achieve high purity standards required for research and analytical applications.

Chemical Reactions Analysis

Types of Reactions: rac 2-Palmitoyl-3-chloropropanediol-d5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the chloropropanediol ester to its corresponding alcohol.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as hydroxyl groups or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia under basic conditions.

Major Products Formed:

Oxidation: Formation of palmitic acid or 3-chloropropanoic acid.

Reduction: Formation of 2-palmitoyl-3-hydroxypropanediol.

Substitution: Formation of 2-palmitoyl-3-hydroxypropanediol or 2-palmitoyl-3-aminopropanediol.

Scientific Research Applications

rac 2-Palmitoyl-3-chloropropanediol-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Analytical Chemistry: Used as a reference standard for the quantification of chloropropanediol esters in food and biological samples.

Biological Research: Employed in studies investigating the metabolism and toxicology of chloropropanediol esters.

Medical Research: Utilized in research on the effects of chloropropanediol esters on human health, particularly in relation to their potential carcinogenicity.

Industrial Applications: Used in the development of analytical methods for the detection of food contaminants.

Mechanism of Action

The mechanism of action of rac 2-Palmitoyl-3-chloropropanediol-d5 involves its interaction with biological molecules and metabolic pathways. The compound is metabolized in the body to release free chloropropanediol, which can then undergo further metabolic transformations. The molecular targets and pathways involved include:

Enzymatic Hydrolysis: The ester bond is hydrolyzed by esterases to release free chloropropanediol.

Metabolic Pathways: Chloropropanediol is further metabolized by oxidation and conjugation reactions, leading to the formation of various metabolites.

Comparison with Similar Compounds

rac 2-Palmitoyl-3-chloropropanediol-d5 can be compared with other similar compounds such as:

rac 1,2-Bis-palmitoyl-3-chloropropanediol: This compound has two palmitoyl groups attached to the chloropropanediol backbone, making it structurally similar but with different chemical properties.

3-Chloropropane-1,2-diol Esters: These esters have similar chloropropanediol backbones but differ in the fatty acid chains attached.

Deuterated Analogs: Other deuterated analogs of chloropropanediol esters can be compared based on their isotopic labeling and stability.

The uniqueness of this compound lies in its stable isotope labeling, which makes it an invaluable tool for analytical and research applications.

Biological Activity

rac 2-Palmitoyl-3-chloropropanediol-d5 is a synthetic compound characterized by its unique structure, which includes a palmitoyl group and a chloropropanediol moiety. The incorporation of deuterium (d5) enhances its utility in biological studies, particularly in tracing metabolic pathways and understanding lipid interactions. This article explores the biological activity of this compound, focusing on its effects on lipid metabolism, cellular signaling, and potential therapeutic applications.

- Chemical Formula : C19H32D5ClO3

- Molecular Weight : 353.98 g/mol

- CAS Number : 1329614-79-0

The biological activity of this compound primarily stems from its structural similarity to natural phospholipids. This similarity allows it to interact with cellular membranes and influence various biological processes:

- Lipid Metabolism : The compound is involved in lipid metabolism studies, where its deuterium labeling aids in tracking lipid pathways.

- Membrane Fluidity : Its presence can alter membrane fluidity, impacting cellular signaling pathways and membrane protein function.

- Cell Proliferation and Apoptosis : Research indicates that compounds with similar structures can affect cell proliferation and apoptosis across various cell lines.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

| Activity | Description |

|---|---|

| Lipid Metabolism | Influences metabolic pathways involving lipids; useful in tracing experiments. |

| Membrane Interaction | Alters membrane properties, potentially affecting receptor signaling. |

| Cell Proliferation | Can modulate the proliferation of certain cell types; effects vary by context. |

| Apoptosis Induction | May induce apoptosis in specific cancer cell lines, suggesting therapeutic potential. |

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various applications:

- Lipid Interaction Studies : A study demonstrated that this compound could effectively mimic natural lipids, allowing researchers to investigate lipid-protein interactions using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

- Cellular Effects : In vitro experiments showed that the compound could induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent. The mechanism appears to involve the disruption of lipid bilayers and subsequent activation of apoptotic pathways .

- Inflammatory Response Modulation : Another study explored the compound's ability to modulate inflammatory responses in macrophages, suggesting that it may have applications in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,2-Dioleoyl-sn-glycerol | Glycerophospholipid | Naturally occurring; essential for membrane structure |

| 1,2-Dipalmitoyl-sn-glycerol | Glycerophospholipid | Saturated fatty acids; different physical properties |

| rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5 | Chlorinated derivative | Enhanced tracking capabilities due to deuterium labeling |

Properties

IUPAC Name |

(1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) hexadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-18(16-20)17-21/h18,21H,2-17H2,1H3/i16D2,17D2,18D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NURTYQLWOUBFLF-XBHHEOLKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CO)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCCCCCCCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H37ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.